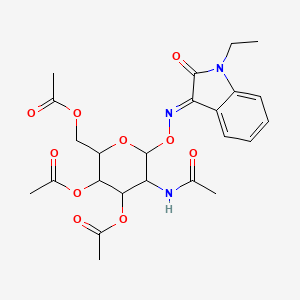

![molecular formula C20H14F4N2O2 B2614705 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide CAS No. 1004256-33-0](/img/structure/B2614705.png)

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

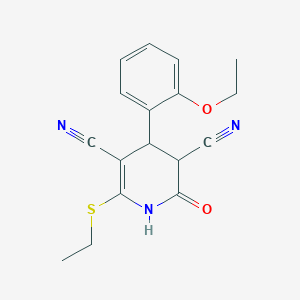

The compound “1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide” is a complex organic molecule. It contains a benzyl group, a fluoro-trifluoromethyl phenyl group, and a 6-oxopyridine-3-carboxamide group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Without specific information on these factors, it’s difficult to predict the exact reactions .Scientific Research Applications

Fluorine in Pharmaceutical Development

Fluorine's electronegativity, size, and lipophilicity significantly impact the chemical reactivity, physicochemical behavior, and biological activity of compounds. Over the years, the inclusion of fluorine or fluorine-containing functional groups in drug molecules has grown, with more than 50 percent of the best-selling drugs approved by the US Food and Drug Administration (FDA) containing fluorine. This is attributed to fluorine's ability to enhance the metabolic stability, increase the bioavailability, and modify the biological activity of pharmaceutical compounds. The trifluoromethyl group, in particular, has been highlighted in FDA-approved drugs for its role in improving pharmacological properties.

Antibacterial and Antimicrobial Applications

Research into imidazole-containing compounds has demonstrated their significant antimicrobial and antibacterial potential. Imidazoles have been synthesized and tested for activity against various bacteria, including S. aureus, E. coli, and B. subtilis. These studies have shown that certain imidazole derivatives exhibit good antimicrobial activity, which is promising for the development of new antibiotics. The ability to synthesize and modify imidazole compounds provides a pathway for creating novel antimicrobial agents with potential use in treating drug-resistant bacterial infections.

Tackling Drug-Resistant Bacteria

The synthesis of pyrazole derivatives as potential antimicrobial agents against drug-resistant bacteria has been a notable area of research. These derivatives have shown potent growth-inhibitory effects on Gram-positive bacteria, including strains resistant to methicillin (MRSA) and vancomycin (VRE). The development of such compounds is crucial in the fight against drug-resistant bacterial pathogens, which pose a significant challenge in healthcare settings. The research demonstrates the potential of novel compounds to serve as the basis for developing new classes of antibiotics capable of combating resistant strains and reducing the impact of nosocomial infections.

Mechanism of Action

Benzyl Compounds

The benzyl group in this compound is a common feature in many bioactive molecules. Benzyl groups can participate in various chemical reactions, such as oxidation and substitution . These reactions can potentially modify the compound’s activity and interactions with biological targets.

Fluorinated Compounds

The presence of fluorine atoms in this compound is noteworthy. Fluorine is often incorporated into drug molecules to improve their stability, potency, and selectivity. The trifluoromethyl group, in particular, is known to play an important role in pharmaceuticals, agrochemicals, and materials .

Pyridine Derivatives

Pyridine is a basic heterocyclic compound that is often found in bioactive molecules. Pyridine derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N2O2/c21-17-8-7-15(10-16(17)20(22,23)24)25-19(28)14-6-9-18(27)26(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQBSBAJJDIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)

![2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2614629.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2614630.png)

![4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2614635.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2614638.png)

![2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614639.png)